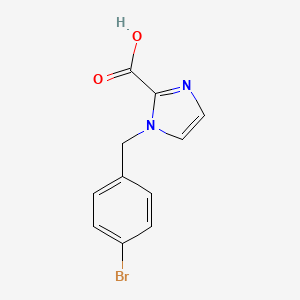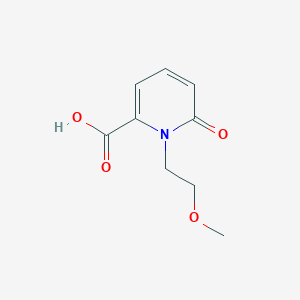
紫胶酸E
描述
Laccaic acid E is one of the five anthraquinone derivatives known as laccaic acids, which are components of the red shellac obtained from the insect Kerria lacca. These compounds are similar to carminic acid and kermesic acid. Laccaic acid E is specifically characterized by its unique structure, which includes an amine group, distinguishing it from other laccaic acids .
科学研究应用
Laccaic acid E has a wide range of scientific research applications, including:
Chemistry: Used as a natural dye and pigment in various chemical processes.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the textile industry for dyeing natural fabrics such as silk, wool, and cotton.
安全和危害
作用机制
Laccaic Acid E: A Comprehensive Review of its Mechanism of Action
Laccaic acid E is a derivative of the group of anthraquinone compounds known as laccaic acids, which are components of the red shellac obtained from the insect Kerria lacca . This article provides a comprehensive review of the mechanism of action of Laccaic acid E, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that laccaic acids have a significant role in the dyeing process, indicating a potential interaction with fiber molecules
Mode of Action
The intermolecular interactions between laccaic acids and fibers, as well as between laccaic acids and mordants, play a key role in the adsorption and dyeability of lac dye . This suggests that Laccaic acid E may interact with its targets in a similar manner.
Result of Action
Given its use in dyeing processes, it can be inferred that laccaic acid e may have a significant impact on the coloration of materials
Action Environment
The action, efficacy, and stability of Laccaic acid E are likely influenced by various environmental factors. For instance, the choice of mordant can modify the color of the dye, suggesting that the chemical environment can influence the action of Laccaic acid E . Additionally, factors such as pH, temperature, and the presence of other chemical species may also impact the action and stability of Laccaic acid E.
生化分析
Biochemical Properties
Laccaic Acid E, like its other derivatives, plays a significant role in biochemical reactions. It has been reported to exhibit potent DNA methyltransferase 1 (DNMT1) inhibitory properties . This suggests that Laccaic Acid E can interact with the DNMT1 enzyme, which is involved in the methylation of DNA, a crucial process in gene expression and regulation .
Cellular Effects
The effects of Laccaic Acid E on cells are primarily related to its interactions with DNMT1. By inhibiting this enzyme, Laccaic Acid E can potentially influence cell function by altering gene expression patterns
Molecular Mechanism
The molecular mechanism of Laccaic Acid E involves its interaction with the DNMT1 enzyme. By inhibiting this enzyme, Laccaic Acid E can prevent the methylation of DNA, thereby influencing gene expression . This suggests that Laccaic Acid E exerts its effects at the molecular level through enzyme inhibition and changes in gene expression .
Metabolic Pathways
Given its interaction with the DNMT1 enzyme, it is likely involved in pathways related to DNA methylation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of laccaic acid E involves the extraction of shellac from the Kerria lacca insect, followed by purification processes to isolate the specific anthraquinone derivatives. The extraction process typically involves dissolving the shellac in an alkaline solution, followed by acidification to precipitate the laccaic acids. Further purification is achieved through chromatographic techniques .
Industrial Production Methods: Industrial production of laccaic acid E is primarily based on the large-scale cultivation of Kerria lacca insects on host trees. The harvested shellac is processed to extract and purify the laccaic acids. This method is environmentally friendly and sustainable, as it relies on natural resources and biological processes .
化学反应分析
Types of Reactions: Laccaic acid E undergoes various chemical reactions, including:
Oxidation: Laccaic acid E can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of laccaic acid E can lead to the formation of hydroquinones.
Substitution: The amine group in laccaic acid E can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinone derivatives
相似化合物的比较
Laccaic acid E is unique among the laccaic acids due to its amine group, which distinguishes it from other derivatives such as laccaic acid A, B, C, and D. Similar compounds include:
Carminic acid: Another anthraquinone derivative obtained from cochineal insects, used as a natural dye.
Kermesic acid: Similar to laccaic acids, obtained from kermes insects and used as a dye.
Laccaic acid E stands out due to its specific chemical structure and unique properties, making it a valuable compound for various applications.
属性
IUPAC Name |
7-[5-(2-aminoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO11/c25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29/h1-2,5-6,26-27,30-32H,3-4,25H2,(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCFHDQETKDGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)


![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)

![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)


![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)
![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)

![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)
![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)
![2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid](/img/structure/B3027958.png)
